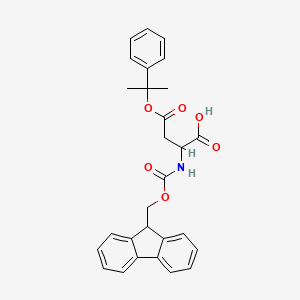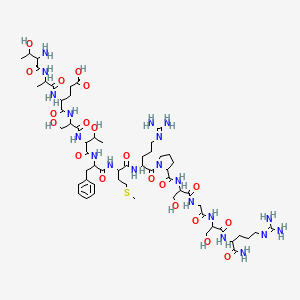![molecular formula C35H42O9 B13383208 [(1R,3R,5S,7S,8S,9R,10R)-7,9,10-triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.0^{3,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate](/img/structure/B13383208.png)
[(1R,3R,5S,7S,8S,9R,10R)-7,9,10-triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.0^{3,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Deacetoxytaxinine B is a taxane diterpenoid isolated from the stem bark of Taxus chinensis . It belongs to the family of taxane compounds, which are known for their significant pharmacological activities, particularly in cancer treatment. The molecular formula of 2-Deacetoxytaxinine B is C35H42O9, and it has a molecular weight of 606.7 Da .
准备方法
The preparation of 2-Deacetoxytaxinine B is relatively complex and typically involves multi-step synthetic routes. One common method starts from paclitaxel, a well-known taxane compound, and involves a series of chemical reactions and substitution reactions to finally synthesize 2-Deacetoxytaxinine B . The specific reaction conditions and steps can vary, but they generally include the use of reagents such as acetylating agents and oxidizing agents under controlled temperature and pressure conditions.
化学反应分析
2-Deacetoxytaxinine B undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .
科学研究应用
2-Deacetoxytaxinine B has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reference compound for studying the structure and reactivity of taxane diterpenoids. In biology, it serves as a tool for investigating the biological activities of taxane compounds, including their effects on cell growth and apoptosis. In medicine, 2-Deacetoxytaxinine B is studied for its potential antiplatelet and anticancer activities . It has shown strong inhibitory effects against arachidonic acid-induced aggregation, making it a promising candidate for the development of new therapeutic agents .
作用机制
The mechanism of action of 2-Deacetoxytaxinine B involves its interaction with specific molecular targets and pathways. As an antiplatelet agent, it inhibits platelet aggregation by interfering with the signaling pathways that mediate platelet activation and aggregation . The exact molecular targets and pathways involved are still under investigation, but it is believed that 2-Deacetoxytaxinine B affects the activity of enzymes and receptors involved in platelet function.
相似化合物的比较
2-Deacetoxytaxinine B is unique among taxane diterpenoids due to its specific structure and biological activities. Similar compounds include other taxane diterpenoids such as baccatin III, 10-deacetylbaccatin III, and taxinine B . These compounds share a similar core structure but differ in their functional groups and side chains, which result in distinct biological activities. For example, baccatin III is a precursor to paclitaxel, a widely used anticancer drug, while 10-deacetylbaccatin III is an intermediate in the synthesis of various taxane derivatives .
属性
IUPAC Name |
(7,9,10-triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) 3-phenylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H42O9/c1-19-26-16-25-17-27(39)20(2)31(34(25,6)7)32(42-22(4)37)33(43-23(5)38)35(26,8)29(41-21(3)36)18-28(19)44-30(40)15-14-24-12-10-9-11-13-24/h9-15,25-26,28-29,32-33H,1,16-18H2,2-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBKIKZFVSBXJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(C3(C(CC(C2(C)C)CC1=O)C(=C)C(CC3OC(=O)C)OC(=O)C=CC4=CC=CC=C4)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H42O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

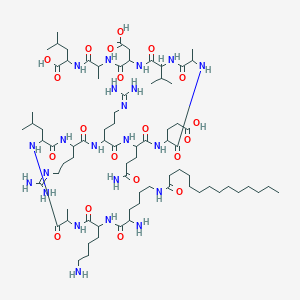
![6-(1-Hydroxyethyl)-7-oxo-3-(oxolan-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13383140.png)
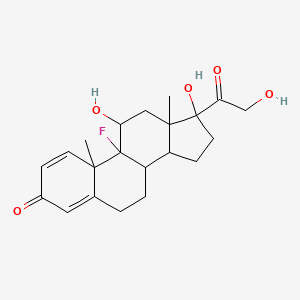
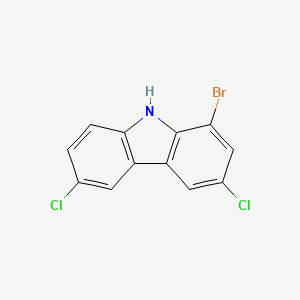
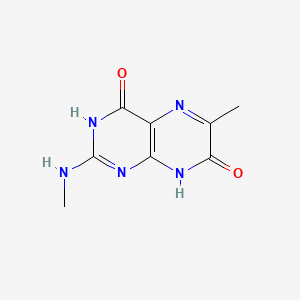
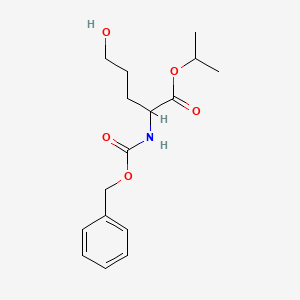
![9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-methylpropylamino)-1H-purin-6-one](/img/structure/B13383169.png)
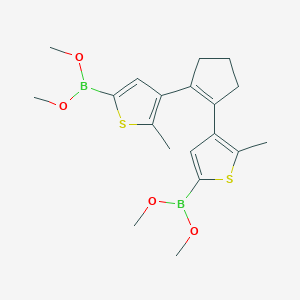
![5-(9H-fluoren-9-ylmethoxy)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B13383175.png)

![2-[(6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N'-(2-hydroxybenzylidene)acetohydrazide](/img/structure/B13383183.png)
